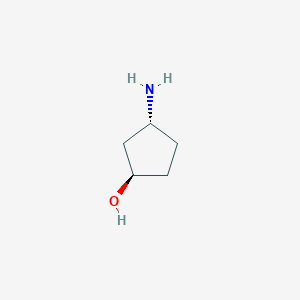

(1R,3R)-3-Aminocyclopentanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124555-33-5 | |

| Record name | rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (1R,3R)-3-Aminocyclopentanol Hydrochloride: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3R)-3-Aminocyclopentanol hydrochloride is a chiral organic compound featuring a cyclopentane core with amino and hydroxyl functional groups. As a stereoisomer of 3-aminocyclopentanol, its specific spatial arrangement—the cis configuration of the amino and hydroxyl groups—defines its chemical and biological characteristics. While its trans counterpart, (1R,3S)-3-aminocyclopentanol hydrochloride, is a well-documented and critical chiral building block in the synthesis of pharmaceuticals like the anti-HIV drug Bictegravir, experimental data on the (1R,3R) isomer is notably scarce in publicly available literature.

This technical guide provides a comprehensive overview of the known physicochemical properties of (1R,3R)-3-Aminocyclopentanol hydrochloride. Due to the limited specific data, this document also presents extensive, experimentally verified data for the isomeric (1R,3S)-3-Aminocyclopentanol hydrochloride to offer a valuable comparative context. Furthermore, it outlines generalized and specific synthetic protocols and discusses the biological significance of the aminocyclopentanol scaffold.

Physicochemical Properties

The characterization of physicochemical properties is fundamental for the application of any chemical compound in research and development. Below is a summary of the available data for (1R,3R)-3-Aminocyclopentanol hydrochloride, alongside a more detailed profile of the better-characterized (1R,3S) isomer.

Table 1: Physicochemical Properties of (1R,3R)-3-Aminocyclopentanol Hydrochloride

| Property | Value | Source |

| CAS Number | 1523541-74-3 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂ClNO | [2][4] |

| Molecular Weight | 137.61 g/mol | [2] |

| Appearance | No Data Available | |

| Melting Point | No Data Available | |

| Boiling Point | No Data Available | |

| Solubility | No Data Available | |

| Storage | 2-8°C | [2] |

Note: The majority of the data for the (1R,3R) isomer is sourced from chemical supplier catalogs and lacks extensive experimental validation in peer-reviewed literature.

Table 2: Experimentally Determined Physicochemical Properties of (1R,3S)-3-Aminocyclopentanol Hydrochloride

| Property | Value | Source |

| CAS Number | 1279032-31-3 | |

| Molecular Formula | C₅H₁₂ClNO | |

| Molecular Weight | 137.61 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | 93-96°C | |

| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water. | |

| Storage | Inert atmosphere, Room Temperature |

Stereoisomers of 3-Aminocyclopentanol

3-Aminocyclopentanol has two chiral centers, giving rise to four possible stereoisomers. The relationship between these isomers is crucial for understanding their distinct properties. The (1R,3R) and (1S,3S) isomers are a pair of enantiomers with a cis relationship between the amino and hydroxyl groups. The (1R,3S) and (1S,3R) isomers are another pair of enantiomers with a trans relationship.

Experimental Protocols

General Synthetic Approach for cis-3-Aminocyclopentanols

Workflow for the Synthesis of a cis-Aminocyclopentanol

Methodology:

-

Formation of β-Enaminoketone: A 1,3-cyclopentanedione derivative is reacted with a suitable amine to form the corresponding β-enaminoketone.

-

Diastereoselective Reduction: The β-enaminoketone is then reduced. The choice of reducing agent and reaction conditions is critical to favor the formation of the cis diastereomer. For instance, reduction using sodium in a mixture of THF and isopropyl alcohol has been used for the synthesis of cis-3-aminocyclohexanols and could be adapted for the cyclopentyl analogue.

-

Separation of Diastereomers: The resulting mixture of cis and trans amino alcohols is typically separated using column chromatography.

-

Hydrochloride Salt Formation: The isolated cis-amino alcohol is dissolved in a suitable solvent, and hydrogen chloride (gas or in solution) is added to precipitate the hydrochloride salt.

-

Purification: The final product can be purified by recrystallization.

Detailed Protocol for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

The synthesis of the trans isomer is well-documented, often as a key step in the production of Bictegravir. A common route involves the deprotection of a protected aminocyclopentanol precursor.

Methodology: Deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate

-

In-situ HCl Generation: Under a nitrogen atmosphere, isopropanol is cooled to 5°C in a reaction flask. Pivaloyl chloride is added dropwise, maintaining the temperature at 5°C. After the addition, the mixture is warmed to 25°C and stirred for 30 minutes to generate a solution of HCl in isopropanol.

-

Deprotection: A solution of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate in isopropanol is added dropwise to the HCl/isopropanol solution. The reaction proceeds at room temperature for 12 hours.

-

Precipitation and Isolation: The reaction mixture is cooled to 0°C to induce precipitation. The solid product is collected by filtration under a nitrogen atmosphere.

-

Washing and Drying: The filter cake is washed with cold isopropanol and then with acetone. The product is dried under vacuum at 40°C to yield (1R,3S)-3-aminocyclopentanol hydrochloride.

Biological Significance and Signaling Pathways

While there is no specific biological activity or signaling pathway documented for (1R,3R)-3-Aminocyclopentanol hydrochloride, its stereoisomer, (1R,3S)-3-Aminocyclopentanol, is a crucial component of Bictegravir. Bictegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[5]

INSTIs work by targeting the HIV integrase enzyme, which is essential for the virus to replicate.[6] The enzyme facilitates the integration of viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. INSTIs, including Bictegravir, bind to the active site of the integrase and chelate essential metal ions, thereby blocking the strand transfer step.[7][8] This prevents the insertion of the viral DNA into the host genome, effectively halting the viral replication cycle.[9][10]

Mechanism of HIV Integrase Strand Transfer Inhibition

Conclusion

(1R,3R)-3-Aminocyclopentanol hydrochloride is a chiral compound with limited available experimental data, in stark contrast to its well-studied diastereomer, (1R,3S)-3-Aminocyclopentanol hydrochloride. The significance of the (1R,3S) isomer as a key building block in the synthesis of the antiretroviral drug Bictegravir underscores the importance of stereochemistry in drug design and development. This guide provides the available physicochemical data for the (1R,3R) isomer and offers a comparative analysis with its trans counterpart. The outlined synthetic strategies provide a foundation for researchers interested in the preparation and further investigation of this and related aminocyclopentanol derivatives. The elucidation of the biological roles of all stereoisomers of 3-aminocyclopentanol could open new avenues for the development of novel therapeutics.

References

- 1. (1R,3R)-3-Aminocyclopentanol hydrochloride | 1523541-74-3 [chemicalbook.com]

- 2. cas 1523541-74-3|| where to buy (1R,3R)-3-Aminocyclopentanol hydrochloride [chemenu.com]

- 3. AB286288 | CAS 1523541-74-3 – abcr Gute Chemie [abcr.com]

- 4. chembk.com [chembk.com]

- 5. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 3-Aminocyclopentanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry and conformational analysis of 3-aminocyclopentanol isomers. As a chiral building block of significant interest in medicinal chemistry, understanding the three-dimensional structure of these isomers is paramount for the rational design and development of novel therapeutics. This document details the stereoisomeric relationships, conformational preferences, and key physicochemical properties of the four stereoisomers of 3-aminocyclopentanol. Furthermore, it provides detailed experimental protocols for their synthesis, separation, and characterization, with a particular focus on nuclear magnetic resonance (NMR) spectroscopy as a tool for conformational elucidation.

Introduction: The Significance of 3-Aminocyclopentanol in Drug Discovery

3-Aminocyclopentanol is a bifunctional molecule featuring a rigid cyclopentane scaffold, an amino group, and a hydroxyl group. The presence of two stereocenters at positions C1 and C3 gives rise to four distinct stereoisomers. The precise spatial arrangement of the amino and hydroxyl functionalities is critical in determining the molecule's interaction with biological targets, such as enzymes and receptors. Consequently, different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

A notable example of the importance of 3-aminocyclopentanol stereochemistry is the use of the (1R,3S)-isomer as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1] Similarly, the (1S,3S)-isomer is a valuable precursor for the synthesis of carbocyclic nucleoside analogues with potential antiviral and antitumor activities.[2][3] This underscores the necessity for a thorough understanding and control of the stereochemistry of this versatile scaffold in drug development.

Stereochemistry of 3-Aminocyclopentanol Isomers

The four stereoisomers of 3-aminocyclopentanol are classified into two diastereomeric pairs: cis and trans.

-

Cis Isomers: The amino and hydroxyl groups are on the same face of the cyclopentane ring. This pair consists of the (1S,3S) and (1R,3R) enantiomers.

-

Trans Isomers: The amino and hydroxyl groups are on opposite faces of the cyclopentane ring. This pair consists of the (1R,3S) and (1S,3R) enantiomers.

The relationship between these stereoisomers can be visualized as follows:

Physicochemical and Spectroscopic Data

A comprehensive understanding of the distinct physicochemical and spectroscopic properties of each stereoisomer is fundamental for their identification and characterization. The following tables summarize available data. It is important to note that a complete experimental dataset for all four isomers is not consistently available in the public domain; in such cases, computed or extrapolated data are provided with appropriate notation.

Table 1: General Physicochemical Properties of 3-Aminocyclopentanol Isomers

| Property | (1S,3S) | (1R,3R) | (1R,3S) | (1S,3R) |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol | 101.15 g/mol | 101.15 g/mol | 101.15 g/mol |

| Appearance | Data not available | Data not available | Yellow liquid | Data not available |

| Boiling Point | Data not available | Data not available | 179 °C | Data not available |

| Density | Data not available | Data not available | 1.084 g/mL | Data not available |

| pKa (predicted) | ~15.06 | ~15.06 | ~15.06 | ~15.06 |

Table 2: Spectroscopic Data (¹H NMR) of 3-Aminocyclopentanol Isomers (Predicted Chemical Shifts)

| Proton | (1S,3S) (cis) | (1R,3R) (cis) | (1R,3S) (trans) | (1S,3R) (trans) |

| CH-OH | ~4.3 ppm (m) | ~4.3 ppm (m) | ~4.1 ppm (m) | ~4.1 ppm (m) |

| CH-NH₂ | ~3.6 ppm (m) | ~3.6 ppm (m) | ~3.4 ppm (m) | ~3.4 ppm (m) |

| CH₂ (adjacent to CH-OH) | ~1.8-2.0 ppm (m) | ~1.8-2.0 ppm (m) | ~1.9-2.1 ppm (m) | ~1.9-2.1 ppm (m) |

| **CH₂ (adjacent to CH-NH₂) ** | ~1.6-1.8 ppm (m) | ~1.6-1.8 ppm (m) | ~1.5-1.7 ppm (m) | ~1.5-1.7 ppm (m) |

| CH₂ (C4) | ~1.4-1.6 ppm (m) | ~1.4-1.6 ppm (m) | ~1.3-1.5 ppm (m) | ~1.3-1.5 ppm (m) |

Note: Predicted chemical shifts can vary based on solvent and concentration.

Conformational Analysis

The cyclopentane ring is not planar and adopts puckered conformations to alleviate torsional strain arising from eclipsing interactions of adjacent C-H bonds. The two most common low-energy conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) . In these puckered conformations, substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of the conformers is determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding.

Conformational Preferences of cis-3-Aminocyclopentanol Isomers

For the cis isomers, (1S,3S) and (1R,3R), the two primary conformations to consider are the di-pseudo-equatorial and the di-pseudo-axial arrangements of the hydroxyl and amino groups.

-

Di-pseudo-equatorial Conformation: This conformation is generally favored as it minimizes steric interactions between the substituents and the rest of the ring.

-

Di-pseudo-axial Conformation: This arrangement leads to significant 1,3-diaxial-like steric interactions, making it less stable. However, in some cases, an intramolecular hydrogen bond between the axial hydroxyl and amino groups could provide some stabilization.

Overall, the di-pseudo-equatorial conformation is predicted to be the most stable for the cis isomers.

Conformational Preferences of trans-3-Aminocyclopentanol Isomers

For the trans isomers, (1R,3S) and (1S,3R), the substituents are on opposite faces of the ring. The primary conformations involve one substituent in a pseudo-axial position and the other in a pseudo-equatorial position.

-

Pseudo-axial/Pseudo-equatorial Conformation: The relative stability of the two possible ring-flipped conformers will depend on the A-values (conformational preference) of the hydroxyl and amino groups. Generally, the conformer with the bulkier group in the pseudo-equatorial position is more stable.

-

Di-pseudo-axial vs. Di-pseudo-equatorial: While less intuitive for trans isomers, certain puckered forms can place both groups in positions with more axial or equatorial character. The di-pseudo-equatorial-like arrangement is expected to be the most stable due to minimized steric hindrance.[4] An intramolecular hydrogen bond is less likely to be a major stabilizing factor in the most stable conformation of the trans isomers in protic solvents.

Experimental Protocols

Synthesis of 3-Aminocyclopentanol Isomers

The synthesis of enantiomerically pure 3-aminocyclopentanol isomers can be achieved through various strategies, including asymmetric synthesis and the resolution of racemic mixtures.

Protocol 5.1.1: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Hetero-Diels-Alder Reaction and Enzymatic Resolution

This chemo-enzymatic approach provides high optical purity.

References

The Aminocyclopentanol Core: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral aminocyclopentanol scaffold is a pivotal structural motif in medicinal chemistry and asymmetric synthesis. Its significance is prominently highlighted by its role as a core component of carbocyclic nucleoside analogues, a class of compounds that has garnered substantial attention for potent antiviral and anti-cancer activities. This technical guide provides a comprehensive overview of the discovery, historical development, key synthetic methodologies, and applications of chiral aminocyclopentanols. Detailed experimental protocols for seminal syntheses and illustrative diagrams of synthetic pathways are included to serve as a valuable resource for researchers in the field.

Discovery and Historical Perspective

The story of aminocyclopentanols is intrinsically linked to the broader field of aminocyclitols. The discovery of aminoglycoside antibiotics like streptomycin in 1944 sparked widespread research into carbohydrate-like molecules containing amino groups, which were valued for their diverse biological activities. While the initial focus was on six-membered aminocyclohexanols (aminocyclitols), the exploration of five-membered rings—the aminocyclopentanol core—opened new frontiers in drug discovery, particularly in the development of antiviral agents.

The true potential of the aminocyclopentanol moiety was unlocked with the advent of carbocyclic nucleoside analogues. In these molecules, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring. This structural modification confers increased metabolic stability against enzymatic degradation by hydrolases and phosphorylases, leading to improved pharmacokinetic profiles. The strategic placement of amino and hydroxyl groups on the cyclopentane ring allows for the stereocontrolled synthesis of molecules that mimic natural nucleosides and can interact with viral enzymes like reverse transcriptase and polymerase. A prime example of the therapeutic importance of this scaffold is its presence in the anti-HIV drug Bictegravir, where a specific stereoisomer of aminocyclopentanol is a key chiral building block.[1]

Early synthetic efforts in the mid-20th century often resulted in racemic or diastereomeric mixtures of aminocyclopentanols. The critical challenge, which has driven decades of research, has been the development of stereocontrolled and enantioselective syntheses to access specific, biologically active stereoisomers.

Synthetic Methodologies

The enantioselective synthesis of chiral aminocyclopentanols is a key focus of research, with numerous methods developed to achieve high yields and optical purity. These strategies can be broadly classified into three main categories: classical resolution of racemates, enzymatic kinetic resolution, and asymmetric synthesis.

Classical Resolution of Racemic Aminocyclopentanols

One of the earliest and most straightforward methods for obtaining enantiomerically pure aminocyclopentanols is the resolution of a racemic mixture via the formation of diastereomeric salts. This method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid, to form a pair of diastereomeric salts with different solubilities. One diastereomer preferentially crystallizes from the solution and can be separated by filtration. The free, enantiomerically enriched amine is then liberated by treatment with a base.

While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, with the other half often being discarded, which presents a significant drawback in terms of atom economy.

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for resolving racemic aminocyclopentanols. Enzymatic kinetic resolution (EKR) is a widely adopted technique that utilizes enzymes, most commonly lipases such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of the racemic aminocyclopentanol.[2] This results in a mixture of the acylated product and the unreacted, enantiomerically enriched aminocyclopentanol, which can then be separated.

EKR is renowned for its high enantioselectivity, often achieving enantiomeric excess (e.e.) values greater than 99%, and for operating under mild reaction conditions.[3] The primary limitation, similar to classical resolution, is the 50% maximum theoretical yield for a single enantiomer.

Asymmetric Synthesis

To overcome the inherent 50% yield limitation of resolution techniques, significant research has focused on the development of asymmetric synthetic routes that create the desired chiral centers from achiral or prochiral starting materials.

A modern and efficient approach combines a chemical cycloaddition with an enzymatic resolution step. For instance, the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, a key intermediate for the anti-HIV drug Bictegravir, can be achieved through a hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound generated in situ.[1][4] The resulting racemic cycloadduct undergoes further transformations, including reduction and protection, to yield a racemic protected aminocyclopentanol. This racemate is then subjected to lipase-catalyzed enzymatic resolution to isolate the desired enantiomer with high optical purity.[4]

The Trost Asymmetric Allylic Alkylation (AAA) is a powerful palladium-catalyzed reaction for the enantioselective formation of C-C, C-N, and C-O bonds.[5][6] This methodology can be applied to the synthesis of chiral aminocyclopentanols by reacting a meso-diacetate or a related symmetric substrate with a nitrogen nucleophile in the presence of a palladium catalyst and a chiral ligand, such as the Trost ligand.[5] This reaction desymmetrizes the starting material, creating the chiral aminocyclopentanol precursor with high enantioselectivity. The ability to form the C-N bond stereoselectively makes this a highly attractive and atom-economical approach.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different synthetic approaches to chiral aminocyclopentanols, allowing for easy comparison of their efficacy.

Table 1: Enzymatic Kinetic Resolution of Aminocyclopentanol Derivatives

| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) | Reference |

| (±)-trans-2-Aminocyclopentanol | Lipase (from Burkholderia cepacia) | Vinyl acetate | Diisopropyl ether | ~50 | ≥99 | >95 | [3] |

| (±)-Cyclopentene-fused oxazolidinone | Lipase (CALB) | Vinyl acetate | Toluene | 41 | 99 | 69 | [4] |

Table 2: Asymmetric Synthesis and Resolution Data

| Target Molecule | Key Step | Catalyst/Reagent | Overall Yield (%) | Optical Purity (e.e. %) | Reference |

| (1R,3S)-3-Aminocyclopentanol HCl | Hetero-Diels-Alder & Enzymatic Resolution | Lipase | 41 (for resolved intermediate) | >99 | [4] |

| Chiral Allylic Amine | Trost Asymmetric Allylic Alkylation | [π-allylpalladium chloride dimer], (S,S) Trost ligand | 89 | Not specified in abstract | [6] |

| (S)-1-phenyl-1-propanol (using chiral aminocyclopentanol ligand) | Enantioselective addition of Et₂Zn to PhCHO | (1R,2R)-trans-2-(N,N-dimethylamino)cyclopentanol | 95 | 96 | [3] |

Experimental Protocols

Protocol 1: Classical Resolution of (±)-trans-2-Aminocyclopentanol using L-(+)-Tartaric Acid

Materials:

-

Racemic trans-2-aminocyclopentanol

-

L-(+)-Tartaric acid

-

Methanol

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

Dissolve racemic trans-2-aminocyclopentanol (1.0 eq) in a minimal amount of warm methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in warm methanol.

-

Slowly add the tartaric acid solution to the aminocyclopentanol solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to promote crystallization of the less soluble diastereomeric salt.

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop is enriched in one diastereomer.

-

To liberate the free amine, suspend the collected crystals in water and add 10% aqueous NaOH until the solution is strongly basic (pH > 12).

-

Extract the aqueous solution with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched trans-2-aminocyclopentanol.

-

Determine the enantiomeric excess via chiral HPLC or by measuring the specific optical rotation.[2]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Aminocyclopentanol

Materials:

-

Racemic trans-2-aminocyclopentanol

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Vinyl acetate (acylating agent)

-

Diisopropyl ether (solvent)

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic trans-2-aminocyclopentanol (1.0 eq) in diisopropyl ether, add vinyl acetate (1.0 eq).

-

Add immobilized lipase (e.g., Novozym 435, ~20-30 mg per mmol of substrate).

-

Stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the reaction progress using chiral GC or HPLC.

-

The reaction should be stopped when approximately 50% conversion is reached to achieve high enantiomeric excess for both the acylated product and the remaining unreacted amine.

-

Stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting N-acetylated aminocyclopentanol from the unreacted aminocyclopentanol using silica gel column chromatography.

-

The unreacted aminocyclopentanol enantiomer can be isolated directly. The acetylated enantiomer can be deprotected via hydrolysis (e.g., with aqueous HCl or NaOH) to yield the other enantiomer of the aminocyclopentanol.[2][3]

Protocol 3: Synthesis of (1R,3S)-3-Aminocyclopentanol HCl via Diels-Alder and Enzymatic Resolution (Conceptual Steps)

This protocol outlines the key transformations based on a patented route.[4]

-

Hetero-Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate is oxidized in situ to generate tert-butyl nitrosyl carbonate. This species undergoes a hetero-Diels-Alder reaction with cyclopentadiene to form a racemic bicyclic adduct.

-

N-O Bond Reduction: The nitrogen-oxygen bond in the adduct is selectively reduced using a system like zinc powder in acetic acid.

-

Enzymatic Kinetic Resolution: The resulting racemic protected amino alcohol is resolved using a lipase (e.g., CALB) and an acyl donor like vinyl acetate. This selectively acetylates one enantiomer.

-

Separation and Hydrogenation: The optically pure acetylated intermediate is separated. The double bond in the cyclopentene ring is then reduced via catalytic hydrogenation using palladium on carbon (Pd/C).

-

Deprotection (Deacetylation): The acetyl group is removed under basic conditions (e.g., lithium hydroxide in methanol).

-

Deprotection (Boc Removal) and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed in an acidic medium, such as HCl in isopropanol (prepared in situ from acetyl chloride and isopropanol), which concurrently forms the hydrochloride salt of the final product. The product is then isolated by crystallization.[1][4]

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

(1R,3R)-3-Aminocyclopentanol: A Stereochemical Keystone in Drug Design, Not a Direct Effector

An In-depth Technical Guide on the Stereochemical Importance and Indirect Biological Relevance of (1R,3R)-3-Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3R)-3-Aminocyclopentanol is a chiral bifunctional molecule belonging to the aminocyclopentanol family of compounds. While the rigid cyclopentane scaffold is of significant interest in medicinal chemistry for the synthesis of complex pharmaceutical agents, a thorough review of the scientific literature reveals a notable absence of evidence for a direct mechanism of action of the (1R,3R) stereoisomer in biological systems. Instead, its significance lies in its role as a chiral building block, where the specific three-dimensional arrangement of its amino and hydroxyl groups is a critical determinant of the biological activity of the resulting therapeutic agent.

This technical guide will provide a comprehensive overview of the stereoisomers of 3-aminocyclopentanol, emphasizing the profound impact of stereochemistry on pharmacological activity. We will delve into a detailed case study of its diastereomer, (1R,3S)-3-aminocyclopentanol, which is a crucial intermediate in the synthesis of the potent anti-HIV drug, Bictegravir. Through this example, we will explore the mechanism of action conferred by the aminocyclopentanol scaffold in a specific and highly active orientation, thereby illustrating the indirect but vital role of compounds like (1R,3R)-3-aminocyclopentanol in drug discovery and development. The key takeaway is that while this specific isomer may be inactive, its structure provides a fundamental lesson in the stereoselectivity of drug-target interactions.

The Critical Role of Stereochemistry in 3-Aminocyclopentanol Derivatives

3-Aminocyclopentanol possesses two chiral centers, giving rise to four possible stereoisomers. These are organized into two pairs of enantiomers. The cis isomers, (1R,3R) and (1S,3S), have the amino and hydroxyl groups on the same face of the cyclopentane ring. The trans isomers, (1R,3S) and (1S,3R), have these functional groups on opposite faces.[1][2][3] This seemingly subtle difference in spatial arrangement has profound consequences for how these molecules can interact with chiral biological targets like enzymes and receptors.[1][4]

Biological systems are inherently stereospecific. The therapeutic efficacy of many drugs is often attributable to a single enantiomer, with the other being less active, inactive, or in some cases, contributing to undesirable side effects. A prominent example of this principle is found in the development of HIV integrase inhibitors. The (1R,3S) isomer of 3-aminocyclopentanol is an essential intermediate for the antiviral drug Bictegravir, and its specific trans configuration is crucial for high binding affinity to the HIV integrase enzyme.[5] In contrast, derivatives synthesized using other stereoisomers, such as the (1R,3R) diastereomer, exhibit significantly lower binding affinity and are therefore considered inactive.[5]

Case Study: The Role of the Aminocyclopentanol Scaffold in the Anti-HIV Drug Bictegravir

The most well-documented application of the aminocyclopentanol scaffold is in the synthesis of Bictegravir, a potent second-generation HIV-1 integrase strand transfer inhibitor (INSTI).[6]

Synthesis of Bictegravir from (1R,3S)-3-Aminocyclopentanol

Bictegravir is synthesized using the trans isomer, (1R,3S)-3-aminocyclopentanol, as a key chiral building block.[7] The synthesis is a multi-step process that highlights the importance of stereocontrol in pharmaceutical manufacturing.[7][8]

Mechanism of Action of Bictegravir

Bictegravir is a component of the single-tablet regimen Biktarvy, which also includes emtricitabine and tenofovir alafenamide.[9] Bictegravir's mechanism of action is to inhibit the HIV-1 integrase enzyme.[10][11] This enzyme is essential for the replication of the virus as it catalyzes the integration of the viral DNA into the host cell's genome.[11] This process occurs in two main steps: 3'-processing and strand transfer. Bictegravir specifically inhibits the strand transfer step.[12] It does this by binding to the active site of the integrase enzyme, chelating the magnesium ions that are essential for its catalytic activity.[13] By preventing the integration of viral DNA, Bictegravir effectively halts the HIV replication cycle.[9][11] The (1R,3S)-aminocyclopentanol portion of the Bictegravir molecule plays a crucial role in orienting the molecule correctly within the enzyme's active site to ensure tight binding and potent inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. (1R,3S)-3-Aminocyclopentanol|Chiral Cyclopentane Building Block [benchchem.com]

- 6. medkoo.com [medkoo.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]

- 10. youtube.com [youtube.com]

- 11. iapac.org [iapac.org]

- 12. m.youtube.com [m.youtube.com]

- 13. journals.asm.org [journals.asm.org]

Spectroscopic and Physicochemical Characterization of (1R,3R)-3-Aminocyclopentanol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic and physicochemical data for the chiral building block, (1R,3R)-3-Aminocyclopentanol. It is important to note that while this compound is commercially available, publicly accessible experimental spectroscopic data (NMR, IR, MS) for the (1R,3R) stereoisomer is limited. This guide presents computed data for (1R,3R)-3-Aminocyclopentanol and, for comparative purposes, experimental data for the related (1R,3S) stereoisomer. Furthermore, generalized experimental protocols for acquiring such data for aminocyclopentanol derivatives are detailed.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of (1R,3R)-3-Aminocyclopentanol.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | PubChem[1] |

| Molecular Weight | 101.15 g/mol | PubChem[1] |

| IUPAC Name | trans-(1R,3R)-3-aminocyclopentan-1-ol | PubChem[1] |

| Exact Mass | 101.084063974 Da | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data for (1R,3R)-3-Aminocyclopentanol is not available. For illustrative purposes, the experimental ¹H NMR data for the stereoisomer (1R,3S)-3-Aminocyclopentanol is presented below. It is crucial to recognize that the chemical shifts and coupling constants for the (1R,3R) isomer will differ due to the different spatial arrangement of the amine and hydroxyl groups.

Table 2.1: Experimental ¹H NMR Data for (1R,3S)-3-Aminocyclopentanol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proposed) |

| 4.28-4.32 | m | 1H | CH-OH |

| 3.61-3.67 | m | 1H | CH-NH₂ |

| 2.13-2.21 | m | 1H | Cyclopentyl CH₂ |

| 2.02-2.11 | m | 1H | Cyclopentyl CH₂ |

| 1.70-1.86 | m | 3H | Cyclopentyl CH₂ |

| 1.60-1.66 | m | 1H | Cyclopentyl CH₂ |

Solvent: D₂O, Frequency: 400 MHz

Infrared (IR) Spectroscopy

A predicted IR spectrum for (1R,3R)-3-Aminocyclopentanol is not publicly available. However, the expected characteristic absorption bands for this molecule, based on its functional groups, are listed in the table below.

Table 2.2: Predicted IR Absorption Bands for (1R,3R)-3-Aminocyclopentanol

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Broad | O-H Stretch | Alcohol |

| 3350-3250 | Medium | N-H Stretch | Primary Amine |

| 2960-2850 | Strong | C-H Stretch | Alkane (Cyclopentyl) |

| 1650-1580 | Medium | N-H Bend | Primary Amine |

| 1470-1430 | Medium | C-H Bend | Alkane (Cyclopentyl) |

| 1150-1050 | Strong | C-O Stretch | Secondary Alcohol |

| 900-650 | Broad | N-H Wag | Primary Amine |

Mass Spectrometry (MS)

The exact mass of (1R,3R)-3-Aminocyclopentanol is 101.084063974 Da.[1] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 101. Common fragmentation patterns would likely involve the loss of water (M-18), ammonia (M-17), or cleavage of the cyclopentane ring.

Table 2.3: Expected Mass Spectrometry Data for (1R,3R)-3-Aminocyclopentanol

| m/z | Ion | Notes |

| 101 | [C₅H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 84 | [C₅H₈O]⁺ | Loss of NH₃ |

| 83 | [C₅H₉N]⁺ | Loss of H₂O |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aminocyclopentanol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (OH and NH₂). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set to approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed.

-

Spectral Width: Set to approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale relative to the reference standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

-

Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition (ESI-MS Example):

-

Ionization Mode: Positive ion mode is typically used to protonate the amine group ([M+H]⁺).

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-200).

-

Capillary Voltage: Typically 3-5 kV.

-

Fragmentor Voltage: Can be varied to induce fragmentation and obtain structural information.

-

-

Data Processing: The resulting mass spectrum will show the relative abundance of ions as a function of their m/z ratio.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral small molecule like (1R,3R)-3-Aminocyclopentanol.

References

Solubility profile of (1R,3R)-3-Aminocyclopentanol in organic solvents

This technical guide provides a comprehensive overview of the solubility profile of (1R,3R)-3-Aminocyclopentanol, a chiral intermediate with applications in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available solubility information, detailed experimental protocols for quantitative solubility determination, and a visual representation of the experimental workflow.

Introduction

(1R,3R)-3-Aminocyclopentanol is a key building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. Understanding the solubility profile is essential for process optimization and ensuring reproducibility in a laboratory and manufacturing setting.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₅H₁₁NO[1] |

| Molecular Weight | 101.15 g/mol [1] |

| IUPAC Name | (1R,3R)-3-aminocyclopentan-1-ol[1] |

| Synonyms | trans-3-aminocyclopentanol[1] |

Quantitative Solubility Data

Direct quantitative solubility data for (1R,3R)-3-Aminocyclopentanol in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information for the related stereoisomer, (1R,3S)-3-Aminocyclopentanol, and its hydrochloride salt suggests solubility in polar solvents. The free base form, (1R,3S)-3-Aminocyclopentanol, has been reported as soluble in ethanol.[2] Its hydrochloride salt is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2]

Due to the lack of specific data for the (1R,3R) stereoisomer, experimental determination is necessary. The following table is provided for researchers to systematically record experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of (1R,3R)-3-Aminocyclopentanol

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Tetrahydrofuran (THF) | ||||

| Dichloromethane (DCM) | ||||

| Toluene | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Quantitative Solubility Determination

For accurate and reliable solubility data, the equilibrium shake-flask method is a widely accepted and recommended technique.[2][3] This method determines the thermodynamic solubility of a compound at a specific temperature.

Objective: To determine the saturation solubility of (1R,3R)-3-Aminocyclopentanol in various organic solvents at a controlled temperature.

Materials:

-

(1R,3R)-3-Aminocyclopentanol

-

Selected organic solvents (analytical grade)

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of (1R,3R)-3-Aminocyclopentanol with known concentrations should be prepared in the chosen solvent to generate a calibration curve.[2]

-

Sample Preparation: An excess amount of (1R,3R)-3-Aminocyclopentanol is added to a known volume of each selected organic solvent in a sealed vial.[2] It is crucial to have undissolved solid present to ensure that the solution reaches saturation.[2]

-

Equilibration: The vials are placed in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).[2] The samples should be agitated for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[2]

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the set temperature to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[4] Centrifugation can also be employed for phase separation.[3]

-

Dilution: The clear, filtered solution is accurately diluted with the respective solvent to a concentration that falls within the linear range of the calibration curve.[2]

-

Quantification: The diluted samples are analyzed using a validated HPLC or GC method to determine the concentration of (1R,3R)-3-Aminocyclopentanol.[2][4]

-

Calculation: The concentration of the compound in the diluted samples is determined using the calibration curve. The original concentration in the saturated solution is then calculated by accounting for the dilution factor.[2] This value represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of a chemical compound and the relationship between key experimental parameters.

Caption: Experimental workflow for determining compound solubility.

Caption: Factors influencing the determined solubility value.

References

An In-depth Technical Guide to (1R,3R)-3-Aminocyclopentanol

This technical guide provides a comprehensive overview of (1R,3R)-3-Aminocyclopentanol, a chiral building block with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, physicochemical properties, and synthetic methodologies.

Chemical Identity and Properties

(1R,3R)-3-Aminocyclopentanol is a bifunctional organic molecule containing both an amino and a hydroxyl group on a cyclopentane ring. The specific stereochemistry, designated as (1R,3R), defines the trans relationship between these two functional groups.

Table 1: Chemical Identifiers for (1R,3R)-3-Aminocyclopentanol

| Identifier | Value | Reference |

| IUPAC Name | trans-(1R,3R)-3-aminocyclopentan-1-ol | [1] |

| CAS Number | 167298-58-0, 946826-74-0 | [1] |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| InChI Key | YHFYRVZIONNYSM-RFZPGFLSSA-N | [1] |

| Canonical SMILES | C1C--INVALID-LINK--O | [1] |

Table 2: Physicochemical Properties of (1R,3R)-3-Aminocyclopentanol

| Property | Value | Reference |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1][2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 101.084063974 g/mol | [2][3] |

| Complexity | 65.1 | [1][3] |

Stereochemical Significance in Drug Design

The precise three-dimensional arrangement of atoms is critical for a molecule's biological activity. (1R,3R)-3-Aminocyclopentanol has two chiral centers, which gives rise to four possible stereoisomers. The (1R,3R) and (1S,3S) isomers are one pair of enantiomers with a trans relationship between the amino and hydroxyl groups, while the (1R,3S) and (1S,3R) isomers are another pair of enantiomers with a cis relationship.[4] The therapeutic efficacy of many drugs is often attributed to a single enantiomer, with the other being inactive or contributing to adverse effects. The defined stereochemistry of (1R,3R)-3-Aminocyclopentanol makes it a valuable synthon for the synthesis of enantiomerically pure drug candidates.

Synthesis Methodologies: A Representative Example

Experimental Workflow: Chemo-enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

Caption: Chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Detailed Experimental Protocol for (1R,3S)-3-Aminocyclopentanol Hydrochloride Synthesis

-

Step 1: Hetero-Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate is oxidized in the presence of a copper chloride catalyst and 2-ethyl-2-oxazoline to form tert-butyl nitrosyl carbonate. This intermediate reacts in situ with cyclopentadiene via a hetero-Diels-Alder reaction to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. The reaction is typically carried out at a temperature of 20-30°C.[5]

-

Step 2: Selective Reduction: The nitrogen-oxygen bond of the bicyclic intermediate is selectively reduced using a zinc powder and acetic acid system.[5]

-

Step 3: Enzymatic Chiral Resolution: The racemic mixture is subjected to enzymatic resolution using a lipase, such as Lipozyme 40086, and vinyl acetate as the acyl donor. This step selectively acylates one enantiomer, allowing for the separation of the two.[4]

-

Step 4: Double Bond Reduction: The double bond in the cyclopentene ring is reduced via hydrogenation using a palladium on carbon (Pd/C) catalyst.[5]

-

Step 5: Deacetylation: The acetyl protecting group is removed under alkaline conditions, for example, using lithium hydroxide in methanol.[4][5]

-

Step 6: Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed in an acidic medium. A solution of hydrogen chloride in isopropanol, prepared in situ from acetyl chloride and isopropanol, is used to deprotect the amine and form the hydrochloride salt. The final product is typically isolated by crystallization.[4][5]

Applications in Pharmaceutical Synthesis

Chiral aminocyclopentanols are valuable intermediates in the synthesis of various pharmaceutical compounds. For instance, the (1R,3S) isomer is a key intermediate in the synthesis of Bictegravir, an integrase strand transfer inhibitor used for the treatment of HIV infection.[6][7] While specific applications for the (1R,3R) isomer are less documented in publicly available literature, its unique stereochemical arrangement makes it a promising candidate for the development of novel therapeutics where this specific chirality is required for optimal biological activity.

Conclusion

(1R,3R)-3-Aminocyclopentanol is a chiral synthon with significant potential in medicinal chemistry. This guide has provided essential information regarding its chemical identity, physicochemical properties, and a representative synthetic approach based on methodologies for a related stereoisomer. Further research into the synthesis and application of this specific isomer will undoubtedly expand its role in the development of new and effective pharmaceuticals.

References

- 1. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 6. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 7. (1R,3S)-3-Aminocyclopentanol | 1110772-05-8 [chemicalbook.com]

Molecular formula and weight of (1R,3R)-3-Aminocyclopentanol

This guide provides essential physicochemical data for (1R,3R)-3-Aminocyclopentanol, a cyclopentane derivative incorporating both an amino and a hydroxyl group. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of (1R,3R)-3-Aminocyclopentanol are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and the design of synthetic routes.

| Parameter | Value |

| Molecular Formula | C5H11NO[1] |

| Molecular Weight | 101.15 g/mol [1] |

| IUPAC Name | trans-(1R,3R)-3-aminocyclopentan-1-ol[1] |

| Monoisotopic Mass | 101.084063974 Da[1] |

Experimental Protocols and Biological Pathways

(1R,3R)-3-Aminocyclopentanol is a specific stereoisomer of 3-aminocyclopentanol. As a relatively simple organic compound, it primarily serves as a building block in more complex chemical syntheses. Detailed experimental protocols are typically specific to the reactions in which it is used, rather than inherent to the compound itself.

Similarly, this molecule is not known to be directly involved in specific biological signaling pathways in the manner of a complex drug molecule or endogenous ligand. Therefore, diagrams of signaling pathways are not applicable.

The following diagram illustrates the fundamental relationship between the compound's identity and its key molecular properties.

References

An In-depth Technical Guide to (1R,3R)-3-Aminocyclopentanol: Identifiers, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and synthetic methodologies related to the chiral molecule (1R,3R)-3-Aminocyclopentanol. This compound, a member of the aminocyclopentanol family of isomers, holds significance as a potential building block in the synthesis of complex pharmaceutical agents. The precise stereochemical arrangement of the amino and hydroxyl groups on the cyclopentane ring is a critical determinant of a molecule's interaction with biological targets.

Chemical Identifiers and Properties

(1R,3R)-3-Aminocyclopentanol is a specific stereoisomer of 3-aminocyclopentanol, characterized by a cis relationship between the amino and hydroxyl groups on the cyclopentane ring.[1] The unique spatial orientation of these functional groups imparts distinct chemical and physical properties compared to its other stereoisomers.

Chemical Identifiers

The unambiguous identification of (1R,3R)-3-Aminocyclopentanol is crucial for research and development. The standard chemical identifiers for this compound are provided in the table below.

| Identifier | Value |

| IUPAC Name | (1R,3R)-3-aminocyclopentan-1-ol |

| SMILES | C1C--INVALID-LINK--O[2] |

| InChI | InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1[2] |

| InChIKey | YHFYRVZIONNYSM-RFZPGFLSSA-N[2] |

| CAS Number | 167298-58-0[2] |

Physicochemical Properties

A summary of the key physicochemical properties of (1R,3R)-3-Aminocyclopentanol is presented in the following table. These properties are essential for its handling, formulation, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C5H11NO[2] |

| Molecular Weight | 101.15 g/mol [2] |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

| XLogP3-AA | -0.4[2] |

Synthesis of (1R,3R)-3-Aminocyclopentanol

The stereoselective synthesis of 3-aminocyclopentanol isomers is a key challenge in organic chemistry. While extensive literature exists for the synthesis of the trans isomer, (1R,3S)-3-aminocyclopentanol, due to its role as a key intermediate in the synthesis of the anti-HIV drug Bictegravir, specific protocols for the cis (1R,3R) isomer are less commonly reported.[1][3]

A general approach to obtaining 3-aminocyclopentanol isomers involves the reduction of a protected 3-aminocyclopentanone. This method typically results in a mixture of cis and trans diastereomers, which then necessitates a separation step. The choice of the reducing agent can influence the diastereoselectivity of this reaction.[1]

General Experimental Protocol: Reduction of 3-Aminocyclopentanone

The following protocol outlines a general strategy for the synthesis of 3-aminocyclopentanol isomers, which can be adapted to favor the formation of the cis isomer and subsequently resolved to obtain the (1R,3R) enantiomer.

Step 1: Protection of the Amine The starting material, 3-aminocyclopentanone, is first protected to prevent side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group.

Step 2: Diastereoselective Reduction The N-protected 3-aminocyclopentanone is then reduced to the corresponding alcohol. The choice of reducing agent is critical for achieving the desired cis diastereoselectivity.

Step 3: Deprotection The protecting group is removed from the amino group to yield the desired 3-aminocyclopentanol.

Step 4: Chiral Resolution The resulting racemic mixture of the cis isomer is then resolved to isolate the (1R,3R)-3-aminocyclopentanol. This can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent followed by separation and liberation of the desired enantiomer.

References

Methodological & Application

Enantioselective Synthesis of (1R,3R)-3-Aminocyclopentanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3R)-3-Aminocyclopentanol is a chiral building block of significant interest in medicinal chemistry due to its cis-1,3-amino alcohol motif. This stereochemical arrangement is a key structural element in various biologically active molecules. This document provides a detailed guide to the enantioselective synthesis of (1R,3R)-3-Aminocyclopentanol. Due to the limited availability of direct, documented enantioselective protocols for this specific isomer, a robust proposed synthesis is outlined, combining the synthesis of the racemic cis-diastereomer with a classical chiral resolution strategy. This is supplemented with established protocols for the synthesis of the related trans-(1R,3S) isomer to provide a broader context for the synthesis of aminocyclopentanol derivatives.

Introduction

The stereochemistry of pharmacologically active small molecules is a critical determinant of their efficacy and safety. 3-Aminocyclopentanol possesses two chiral centers, giving rise to four possible stereoisomers. The cis-isomers, (1R,3R) and (1S,3S), have the amino and hydroxyl groups on the same face of the cyclopentane ring, whereas the trans-isomers, (1R,3S) and (1S,3R), have them on opposite faces[1]. While the trans-(1R,3S)-isomer is a well-known precursor for several antiviral drugs, the cis-(1R,3R)-isomer represents a valuable synthon for the exploration of novel chemical space in drug discovery. The development of reliable synthetic routes to enantiomerically pure (1R,3R)-3-Aminocyclopentanol is therefore of considerable importance.

Proposed Enantioselective Synthesis of (1R,3R)-3-Aminocyclopentanol via Chiral Resolution

A practical and scalable approach to obtaining enantiomerically pure (1R,3R)-3-Aminocyclopentanol involves the synthesis of racemic cis-3-Aminocyclopentanol followed by chiral resolution. This method, while multi-step, relies on well-established and reliable chemical transformations.

Synthetic Strategy Overview

The proposed synthesis commences with the reduction of an N-protected 3-aminocyclopentanone, which typically yields a diastereomeric mixture of cis and trans amino alcohols. After separation of the diastereomers, the racemic cis-isomer is resolved using a chiral resolving agent, such as L-(+)-tartaric acid, to yield the desired (1R,3R)-enantiomer after liberation from the diastereomeric salt.

Proposed synthetic workflow for (1R,3R)-3-Aminocyclopentanol.

Experimental Protocols

Protocol 1: Synthesis of Racemic cis-N-Boc-3-Aminocyclopentanol

-

Reduction of N-Boc-3-aminocyclopentanone:

-

Dissolve N-Boc-3-aminocyclopentanone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, monitoring completion by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of cis and trans isomers.

-

-

Separation of Diastereomers:

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis and trans isomers. The relative polarities may vary, and careful TLC analysis is required to determine the optimal solvent system.

-

Protocol 2: Chiral Resolution of Racemic cis-N-Boc-3-Aminocyclopentanol

-

Deprotection of the Boc Group:

-

Dissolve the racemic cis-N-Boc-3-aminocyclopentanol in a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or isopropanol).

-

Stir the mixture at room temperature for 2-4 hours.

-

Concentrate the solution under reduced pressure to obtain the racemic cis-3-aminocyclopentanol hydrochloride.

-

-

Formation and Separation of Diastereomeric Salts:

-

Dissolve the racemic cis-3-aminocyclopentanol hydrochloride in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in a refrigerator to induce crystallization.

-

Collect the crystals by filtration. These crystals will be enriched in one of the diastereomeric salts. Recrystallization may be necessary to achieve high diastereomeric purity.

-

-

Liberation of the Free Amine:

-

Treat the purified diastereomeric salt with an aqueous solution of a strong base (e.g., 2M NaOH) to deprotonate the ammonium salt.

-

Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,3R)-3-aminocyclopentanol.

-

Data Presentation

| Step | Reactants | Key Reagents / Conditions | Product | Expected Yield | Expected Purity (ee/de) |

| Reduction | N-Boc-3-aminocyclopentanone | NaBH₄, Methanol, 0 °C | cis/trans mixture of N-Boc-3-aminocyclopentanol | >90% | Diastereomeric mixture |

| Diastereomer Separation | cis/trans mixture | Silica gel chromatography | Racemic cis-N-Boc-3-aminocyclopentanol | Variable | >98% de |

| Chiral Resolution | Racemic cis-3-aminocyclopentanol | L-(+)-Tartaric acid, Fractional crystallization | (1R,3R)-3-Aminocyclopentanol-(+)-tartrate salt | <50% | >99% de |

| Liberation of Free Amine | (1R,3R)-3-Aminocyclopentanol-(+)-tartrate salt | NaOH (aq) | (1R,3R)-3-Aminocyclopentanol | >95% | >99% ee |

Established Synthesis of trans-(1R,3S)-3-Aminocyclopentanol Hydrochloride

For comparative purposes and to provide a comprehensive resource, a well-documented chemoenzymatic synthesis of the trans isomer, (1R,3S)-3-aminocyclopentanol hydrochloride, is presented below[2][3].

Synthetic Workflow

Chemoenzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Experimental Protocols

Protocol 3: Chemoenzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

-

Hetero-Diels-Alder Reaction: tert-Butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene to form the bicyclic adduct[2].

-

Reductive Ring Opening: The N-O bond of the bicyclic intermediate is selectively cleaved using a reducing agent such as zinc powder in acetic acid[2].

-

Enzymatic Kinetic Resolution: The resulting racemic alcohol is subjected to enzymatic acylation using a lipase (e.g., Lipozyme) and an acyl donor (e.g., vinyl acetate). The lipase selectively acylates one enantiomer, allowing for the separation of the desired enantiomerically enriched alcohol[2].

-

Double Bond Reduction: The double bond in the cyclopentene ring is hydrogenated using a palladium on carbon (Pd/C) catalyst[2].

-

Deprotection and Salt Formation: The protecting groups are removed, typically under acidic conditions, and the final product is isolated as the hydrochloride salt[2].

Data Presentation

| Step | Key Reagents/Enzyme | Solvent | Yield | Enantiomeric Excess (ee) |

| Enzymatic Resolution | Lipase, Vinyl acetate | Dichloromethane | ~45% | >99% |

| Overall Synthesis | Multi-step | Various | ~25-35% | >99% |

Stereoisomer Relationship

The four stereoisomers of 3-aminocyclopentanol are related as two pairs of enantiomers. Understanding this relationship is crucial for designing synthetic and purification strategies.

Stereochemical relationship between the isomers of 3-aminocyclopentanol.

Conclusion

The enantioselective synthesis of (1R,3R)-3-Aminocyclopentanol presents a significant challenge due to the lack of direct, well-documented methods. However, a robust and feasible synthetic route can be proposed through the synthesis of the racemic cis-isomer followed by classical chiral resolution. This approach, while requiring careful optimization of the diastereomer separation and resolution steps, provides a clear pathway for obtaining this valuable chiral building block. The provided protocols, both proposed for the (1R,3R)-isomer and established for the (1R,3S)-isomer, offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

Note on Stereoisomers: This document provides a detailed protocol for the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride. The (1R,3S) and (1S,3R) isomers feature a trans relationship between the amino and hydroxyl groups.[1] It is important to note that the user request specified the (1R,3R) isomer, which has a cis relationship between these functional groups.[1] Due to its significance as a key chiral intermediate in the synthesis of various pharmaceutical compounds, including the anti-HIV drug Bictegravir, the synthesis of the (1R,3S)-isomer is extensively documented in scientific literature and patents.[2] Protocols for the (1R,3R)-isomer are not as readily available in the provided search results.

Introduction

(1R,3S)-3-Aminocyclopentanol hydrochloride is a critical chiral building block in modern medicinal chemistry.[1] Its rigid cyclopentane structure with a defined trans-stereochemistry of the amino and hydroxyl groups makes it an invaluable component for the asymmetric synthesis of complex pharmaceutical agents.[1] The development of efficient, scalable, and stereoselective synthetic routes is crucial for its application in drug discovery and development.[1] This document outlines a common and robust chemo-enzymatic pathway for the large-scale production of this compound.[2][3]

Synthetic Pathway Overview

A widely employed and scalable route for the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride involves a multi-step chemo-enzymatic process. This pathway is advantageous due to its high stereoselectivity and cost-effectiveness.[2][3] The key stages of this synthesis are:

-

Hetero-Diels-Alder Reaction: The synthesis begins with a hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound generated in situ from tert-butyl hydroxylamine carbonate. This reaction is catalyzed by copper chloride and 2-ethyl-2-oxazoline to form a bicyclic intermediate.[3]

-

Reductive Ring Opening: The nitrogen-oxygen bond of the bicyclic intermediate is then selectively reduced. A common method for this step is the use of a zinc powder-acetic acid system.[3]

-

Enzymatic Kinetic Resolution: This crucial step establishes the desired stereochemistry. The racemic alcohol is resolved using a lipase, such as Lipozyme40086 or Novozym 435, in the presence of an acyl donor like vinyl acetate. This selectively acetylates one enantiomer, allowing for their separation.[3]

-

Hydrogenation: The double bond in the cyclopentene ring is reduced via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst.[4]

-

Protecting Group Removal & Salt Formation: The synthesis is completed by the removal of the protecting groups (e.g., acetyl and Boc) and the formation of the hydrochloride salt. This is typically achieved in a one-pot procedure using an acidic solution, such as hydrogen chloride generated in situ from acetyl chloride in isopropanol.[1][3]

Experimental Protocols

The final step of the synthesis, deprotection and hydrochloride salt formation, is critical for isolating the target compound with high purity. Below are two detailed protocols for this transformation starting from an N-Boc protected aminocyclopentanol precursor.

Protocol 1: Deprotection and Salt Formation via In Situ HCl Generation in Isopropanol [1][3]

This protocol describes the removal of a tert-butoxycarbonyl (Boc) protecting group and subsequent hydrochloride salt formation.

-

Preparation of HCl/Isopropanol Solution: To a dried reaction flask under a nitrogen atmosphere, add isopropanol (5.0-7.0 volumes relative to the starting material). Cool the flask in an ice bath.

-

Slowly add acetyl chloride (1.5-2.5 equivalents) dropwise to the isopropanol, maintaining the temperature below 25 °C. This in situ reaction generates a solution of hydrogen chloride in isopropanol.

-

Deprotection Reaction: Dissolve the Boc-protected amino alcohol intermediate in isopropanol and add it dropwise to the prepared HCl/isopropanol solution.

-

Allow the reaction to stir at room temperature (25 °C) for 12 hours.

-

Crystallization and Isolation: Cool the reaction system to 0 °C to induce crystallization of the product.

-

Collect the resulting white solid by filtration.

-

Wash the filter cake with cold isopropanol and then dry under vacuum to yield (1R,3S)-3-Aminocyclopentanol hydrochloride.[1]

Protocol 2: Deprotection and Salt Formation using HCl in Dioxane [5]

This protocol provides an alternative method using a commercially available solution of HCl in dioxane.

-

Reaction Setup: Dissolve the N-Boc protected starting material (e.g., 10 g) in dioxane (e.g., 20 mL).

-

Deprotection: Add a 4M solution of HCl in dioxane (e.g., 50 mL) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Work-up and Isolation: Concentrate the reaction solution under reduced pressure.

-

Add acetonitrile (e.g., 100 mL) to the residue to induce precipitation.

-

Filter the resulting solid.

-

Wash the filter cake with acetonitrile (e.g., 100 mL).

-

Dry the solid to obtain (1R,3S)-3-Aminocyclopentanol hydrochloride.[5]

Data Presentation

The following table summarizes quantitative data for a representative chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

| Step No. | Reaction Step | Key Reagents/Enzyme | Solvent | Yield | Optical Purity (ee) |

| 3 | Enzymatic Resolution of (±)-intermediate | Lipozyme40086, Vinyl acetate | Methylene Chloride | 41% | >99% |

| 5 | Deacetylation | Lithium hydroxide | Methanol | 90% | - |

| 6 | Boc Deprotection and Hydrochloride Salt Formation | Acetyl chloride, Isopropanol | Isopropanol | 80% | - |

Table 1: Summary of yields for key steps in the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.[1][3]

Logical Relationships and Workflows

Caption: Chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

(1R,3R)-3-Aminocyclopentanol: A Versatile Chiral Building Block in Drug Discovery

(1R,3R)-3-Aminocyclopentanol , a stereochemically defined bifunctional molecule, serves as a valuable chiral building block in medicinal chemistry. Its rigid cyclopentane scaffold, featuring a cis relationship between the amino and hydroxyl groups, provides a unique conformational constraint that is leveraged in the design of potent and selective therapeutic agents. This application note explores the utility of (1R,3R)-3-aminocyclopentanol in drug discovery, with a particular focus on its incorporation into adenosine A1 receptor agonists. Detailed protocols for the synthesis and biological evaluation of such compounds are provided for researchers, scientists, and drug development professionals.

Physicochemical Properties of (1R,3R)-3-Aminocyclopentanol

A thorough understanding of the physicochemical properties of (1R,3R)-3-aminocyclopentanol is essential for its effective application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Appearance | Solid |

| Stereochemistry | (1R,3R), cis |

| IUPAC Name | (1R,3R)-3-aminocyclopentan-1-ol |

Application in the Synthesis of Adenosine A1 Receptor Agonists

(1R,3R)-3-Aminocyclopentanol has been successfully employed as a key chiral synthon in the development of selective agonists for the adenosine A1 receptor. These receptors are implicated in a variety of physiological processes, and their modulation holds therapeutic promise for cardiovascular, neurological, and inflammatory disorders. The cyclopentyl moiety, with its specific stereochemistry, plays a crucial role in the binding affinity and selectivity of the final drug candidate.

Experimental Protocol: Synthesis of a Representative N⁶-((1R,3R)-3-hydroxycyclopentyl)adenosine Analogue